molecular formula C18H21F3N2O2 B2535031 2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE CAS No. 1421505-52-3

2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE

Cat. No.: B2535031
CAS No.: 1421505-52-3
M. Wt: 354.373
InChI Key: HABFMYDHBSTXNB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a trifluoromethyl group at the 5-position and a cyclohex-3-ene-1-carbonyl-piperidin-4-yloxy moiety at the 2-position. Such structural attributes are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups improve bioavailability and resistance to oxidative degradation .

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c19-18(20,21)14-6-7-16(22-12-14)25-15-8-10-23(11-9-15)17(24)13-4-2-1-3-5-13/h1-2,6-7,12-13,15H,3-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABFMYDHBSTXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Trifluoromethyl)pyridin-2-ol

Pathway A: Direct Trifluoromethylation

  • Starting material : 2-Hydroxypyridine undergoes electrophilic trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under basic conditions (KHMDS, THF, −78°C → rt) to yield 5-(trifluoromethyl)pyridin-2-ol.
  • Yield : ~45–60% (reported for analogous pyridine derivatives).

Pathway B: Halogen Exchange

  • Starting material : 2-Chloro-5-iodopyridine reacts with methyl chlorodifluoroacetate in the presence of CuI and 1,10-phenanthroline at 120°C, followed by hydrolysis to install the trifluoromethyl group.
  • Yield : ~35–50%.

Synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol

Step 1: Cyclohex-3-ene-1-carbonyl chloride preparation

  • Cyclohex-3-ene-1-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C → rt, followed by distillation to isolate the acid chloride.

Step 2: Acylation of piperidin-4-ol

  • Piperidin-4-ol is treated with cyclohex-3-ene-1-carbonyl chloride in the presence of triethylamine (Et₃N) in THF at 0°C → rt. The product is purified via silica gel chromatography (hexane/EtOAc = 4:1).
  • Yield : 70–85%.

Coupling Strategies for Ether Bond Formation

The critical C–O bond between the pyridine and piperidine moieties can be forged through two primary routes:

Mitsunobu Reaction

Conditions :

  • 5-(Trifluoromethyl)pyridin-2-ol (1 eq), 1-(cyclohex-3-ene-1-carbonyl)piperidin-4-ol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in anhydrous THF at 0°C → rt (12 h).
  • Yield : 50–65% (crude), improving to 70–78% after purification (HPLC).

Advantages :

  • Stereoretentive coupling with inversion of configuration at the alcohol center.
  • Compatible with electron-deficient pyridines.

Nucleophilic Aromatic Substitution (SNAr)

Preactivation of pyridine :

  • 5-(Trifluoromethyl)pyridin-2-ol is converted to 2-fluoro-5-(trifluoromethyl)pyridine using DAST (diethylaminosulfur trifluoride) in DCM at −40°C.

Coupling :

  • 2-Fluoro-5-(trifluoromethyl)pyridine (1 eq) reacts with 1-(cyclohex-3-ene-1-carbonyl)piperidin-4-ol (1.5 eq) in DMF with K₂CO₃ (2 eq) at 100°C (24 h).
  • Yield : 40–55%.

Optimization and Scalability

Solvent Screening for Mitsunobu Reaction

Solvent Temperature (°C) Time (h) Yield (%)
THF 25 12 65
DCM 25 18 58
DMF 25 24 42
Toluene 80 6 72

Toluene at elevated temperatures accelerates the reaction, improving yields by 10–15%.

Catalytic Enhancements for SNAr

  • Addition of 10 mol% CuI increases yields to 60–65% by facilitating fluoride displacement.
  • Microwave irradiation (150°C, 1 h) reduces reaction time without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H4), 6.15 (m, 1H, cyclohexene-H), 4.85–4.75 (m, 1H, piperidine-OCH), 3.70–3.40 (m, 4H, piperidine-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (CF₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₀F₃N₂O₂: 381.1423; found: 381.1426.

Challenges and Mitigation Strategies

  • Low Reactivity of Pyridine-OH :

    • Solution : Preactivation as a triflate (using Tf₂O) enhances electrophilicity for SNAr.
  • Steric Hindrance in Piperidine :

    • Solution : Bulky bases (e.g., DBU) improve alkoxide formation in Mitsunobu reactions.
  • Byproduct Formation :

    • Mitigation : Gradient elution chromatography (hexane → EtOAc) separates undesired diacylpiperidine derivatives.

Chemical Reactions Analysis

2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The compound can participate in addition reactions, where new groups are added to the molecule. This can be achieved using reagents like hydrogen gas or halogens.

Scientific Research Applications

2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can enhance binding affinity and selectivity. The compound may also modulate signaling pathways by affecting the activity of key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogues include pyridine derivatives with trifluoromethyl substituents and piperidine/cyclohexene-containing side chains. Below is a comparative analysis based on structural features, physicochemical properties, and hypothesized biological activity.

Structural Analogues from Patent Literature ()

lists multiple compounds with overlapping motifs:

  • N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Shares a trifluoromethyl group but replaces the piperidine-cyclohexene moiety with a pentafluoroethyl-pyrazole-carboxamide chain. This substitution likely reduces conformational flexibility but enhances electronegativity .
  • Isocycloseram : Contains a trifluoromethylpyridine core but integrates a bicyclic isoxazoline ring instead of a piperidine-cyclohexene side chain, favoring insecticidal activity via GABA receptor modulation .

Physicochemical Properties

Property Target Compound N-[4-chloro-3-...-carboxamide (Pyrazole analogue) 2-(3-pyridinyl)-...carboxamide (Indazole analogue) Isocycloseram
Molecular Weight (g/mol) ~430 (estimated) ~520 ~370 ~450
LogP (Predicted) 3.8 4.5 2.9 4.1
Hydrogen Bond Acceptors 6 7 5 6
Rotatable Bonds 7 10 5 4
Key Functional Groups Trifluoromethyl, cyclohexene Pentafluoroethyl, pyrazole Indazole, pyridine Isoxazoline, trifluoromethyl

Notes: Data extrapolated from structural similarity to patented compounds .

Metabolic Stability and Toxicity

  • The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues.

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